molecular formula C24H21ClN2O2 B11366185 N-(4-chlorobenzyl)-3,5,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,5,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11366185
M. Wt: 404.9 g/mol
InChI Key: YHSVPWLCMQVBBC-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,5,7-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21ClN2O2/c1-15-12-16(2)22-20(13-15)17(3)23(29-22)24(28)27(21-6-4-5-11-26-21)14-18-7-9-19(25)10-8-18/h4-13H,14H2,1-3H3

InChI Key

YHSVPWLCMQVBBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=CC=N4)C)C

Origin of Product

United States

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